![molecular formula C18H28N2O2S B4844665 N-[3-(4-morpholinyl)propyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4844665.png)
N-[3-(4-morpholinyl)propyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Overview
Description
The compound contains a morpholinyl group, a propyl linker, and a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom . The morpholinyl group is a common motif in medicinal chemistry, known for its ability to form hydrogen bonds and its favorable pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholinyl group, the thiophene ring, and the amide linkage connecting them. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group could participate in hydrolysis or condensation reactions. The thiophene ring, being aromatic, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the morpholine ring could enhance the solubility of this compound in polar solvents .Scientific Research Applications
- Application : Rivaroxaban (Xarelto), a well-known anticoagulant, is derived from Compound X. It inhibits factor Xa (FXa), playing a crucial role in preventing and treating thromboembolic diseases such as pulmonary embolism, deep venous thrombosis, and myocardial infarction .
- Process : Researchers have developed an efficient synthesis process for impurity-free rivaroxaban using alternate synthons. This method avoids hazardous chemicals and tedious work-ups, achieving a yield of around 22% .
- Applications : These compounds have demonstrated antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities .
Anticoagulant Activity
Impurity-Free Synthesis
Thiophene Derivatives in Medicine
Material Science and LEDs
Corrosion Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
Future research could involve the synthesis and testing of analogs of this compound, with modifications to the morpholine ring, the thiophene ring, or the linker connecting them. This could potentially lead to the discovery of compounds with enhanced biological activity or improved pharmacokinetic properties .
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c21-18(19-8-5-9-20-10-12-22-13-11-20)17-14-15-6-3-1-2-4-7-16(15)23-17/h14H,1-13H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWBPOPRIQPIOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NCCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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